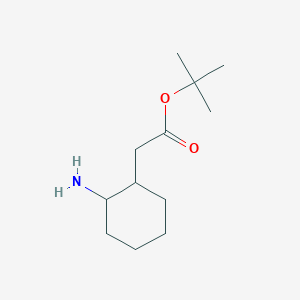

Tert-butyl 2-(2-aminocyclohexyl)acetate

Description

Tert-butyl 2-(2-aminocyclohexyl)acetate is a chiral bicyclic ester featuring a cyclohexylamine moiety and a tert-butyl ester group. This compound is structurally characterized by a cyclohexane ring substituted with an amino group at the 2-position and an acetate ester with a bulky tert-butyl protecting group. The tert-butyl ester enhances hydrolytic stability compared to methyl or ethyl esters, making it a preferred intermediate in multistep organic syntheses, particularly in pharmaceutical research . Its stereochemical complexity (e.g., possible (1R,2S) or (1S,2R) configurations) is critical for applications in enantioselective catalysis or drug design, where chirality influences biological activity .

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

tert-butyl 2-(2-aminocyclohexyl)acetate |

InChI |

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h9-10H,4-8,13H2,1-3H3 |

InChI Key |

LRWFWBFPWSIXBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminocyclohexyl)acetate typically involves the reaction of 2-aminocyclohexanol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial:Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl 2-(2-aminocyclohexyl)acetate can be elucidated by comparing it to analogous compounds. Key differences lie in ester groups, substituents on the cyclohexyl ring, and additional functional moieties. Below is a detailed analysis:

Ester Group Variations

Key Insight : The tert-butyl ester in the target compound improves stability during synthetic workflows, whereas ethyl/methyl esters are more labile, enabling faster deprotection steps.

Substituents on the Cyclohexyl Ring

Key Insight: The free amino group in the target compound enables direct functionalization, while fluorinated or Boc-protected analogs are tailored for specific pharmacokinetic or stability profiles.

Additional Functional Moieties

Key Insight : Cyclopropyl and oxetane groups introduce steric or electronic effects that modulate solubility, bioavailability, and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.